molecular formula C??H??D?O? B1146186 Retinoic-4,4,18,18,18-d5 acid CAS No. 78996-15-3

Retinoic-4,4,18,18,18-d5 acid

Cat. No. B1146186
CAS RN: 78996-15-3
M. Wt: 305.47
InChI Key:
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Description

Retinoic-4,4,18,18,18-d5 acid is a synthetic isotope-labeled derivative of Retinoic acid (RA), a derivative of vitamin A . It is a yellowish-orange crystalline powder with a molecular formula of C20H24D5O2 . It plays an essential role in various cellular processes, including cell differentiation, proliferation, and apoptosis .


Synthesis Analysis

Retinoic-4,4,18,18,18-d5 acid can be synthesized by replacing the protons in the molecule with deuterium atoms using deuterated solvents, deuterated reagents, or deuterated catalysts. The synthesis route must be specific and well-controlled to obtain a high yield and pure product.


Molecular Structure Analysis

The molecular structure of Retinoic-4,4,18,18,18-d5 acid is characterized by a molecular formula of C20H24D5O2. It has a molecular weight of 330.5 g/mol and a density of 1.02 g/cm³.


Chemical Reactions Analysis

Retinoic acid (RA) is a metabolite of vitamin A and a ligand for retinoic acid receptors (RARs) with IC 50 values of 9, 3, and 10 nM for RARα, RARβ, and RARγ, respectively . It induces expression of a luciferase reporter in COS-7 cells expressing RARα, RARβ, or RARγ .


Physical And Chemical Properties Analysis

Retinoic-4,4,18,18,18-d5 acid is a yellowish-orange crystalline powder with a molecular formula of C20H24D5O2. It has a molecular weight of 330.5 g/mol and a density of 1.02 g/cm³. The melting point is approximately 175-180°C.

Scientific Research Applications

Bioanalysis of Endogenous Isotretinoin

Isotretinoin-d5 is used as an internal standard for the bioanalysis of endogenous Isotretinoin . The method is simple, rugged, and sensitive enough to estimate endogenous Isotretinoin using the chromatography-tandem mass spectrometry technique .

Solubilization and Thermodynamic Analysis

Isotretinoin-d5 has been studied for its solubilization in eleven different green solvents at different temperatures . The solubility of Isotretinoin-d5 was found to be enhanced with an increase in temperature .

Treatment of Dermatological Conditions

Isotretinoin-d5 has been used for the treatment of dermatological conditions such as acne, photoaging, psoriasis, and wounds . It has anti-inflammatory activity, a comedolytic effect, and the ability to increase collagen production .

Metabolic Tracing

Isotretinoin-d5 can be distinguished from unlabeled retinoic acid through mass spectrometry techniques. This allows researchers to track the metabolism and distribution of retinoic acid within cells and organisms.

Modulation of Immune Cells

Retinoic acid and its derivatives, including Isotretinoin-d5, have been studied for their effects on immune cells . They have been found to modulate the function of retinoic acid receptors and retinoid X (or rexinoid) receptors, which may affect dermal cells .

Advancement of All-Trans Retinoic Acid Delivery Systems

Isotretinoin-d5 has been used in the advancement of all-trans retinoic acid delivery systems in dermatological applications . The common side effects of all-trans retinoic acid, known as the retinoid reaction, can be countered by encapsulation in solid lipid nanoparticles, nanostructured lipid carriers, and liposomes .

Mechanism of Action

Target of Action

Isotretinoin-d5, also known as Retinoic-4,4,18,18,18-d5 acid, is a retinoid derivative of vitamin A . It primarily targets retinoic acid receptors (RARs) . These receptors play a crucial role in regulating cell proliferation and differentiation .

Mode of Action

Isotretinoin-d5 exerts its effects by binding to and activating RARs . This interaction leads to alterations in the cell cycle, cell differentiation, survival, and apoptosis . These changes result in a reduction in sebum production, which prevents the blockage of pores and the growth of acne-causing bacteria .

Biochemical Pathways

Isotretinoin-d5 affects several biochemical pathways. It is believed to modulate the expression of genes essential for regulating cell proliferation and differentiation . It also inhibits the replication of HPV-infected cells through its role in cell growth and differentiation . Furthermore, it reduces hyperkeratinization, making it useful for treating various skin conditions .

Pharmacokinetics

It is known that isotretinoin and its metabolite, 4-oxo-isotretinoin, both significantly reduce the production of sebum . The elimination half-lives of isotretinoin and 4-oxo-isotretinoin are approximately 20 hours and 0.9 hours, respectively .

Result of Action

The action of isotretinoin-d5 leads to several molecular and cellular effects. It reduces sebum production, preventing the blockage of pores and the growth of acne-causing bacteria . This results in the effective treatment of severe recalcitrant acne . It also has anti-inflammatory properties, making it potentially applicable and versatile for a wide variety of dermatologic conditions .

Action Environment

The action, efficacy, and stability of isotretinoin-d5 can be influenced by various environmental factors. For instance, the risk of acne recurrence was found to be eight-fold greater in patients treated with a cumulative total dose of isotretinoin-d5 less than 100mg/kg as compared to those receiving more than 100mg/kg . Additionally, the incidence of side effects and patient compliance can be improved by using lower doses of isotretinoin-d5 .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been reported to have acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

properties

IUPAC Name

(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGAZHPCJJPHSC-UTAVKCRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isotretinoin-d5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retinoic-4,4,18,18,18-d5 acid
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